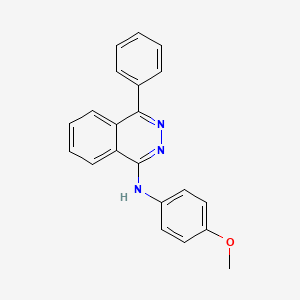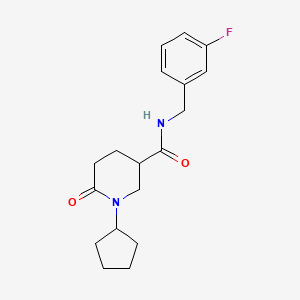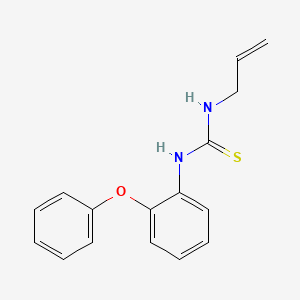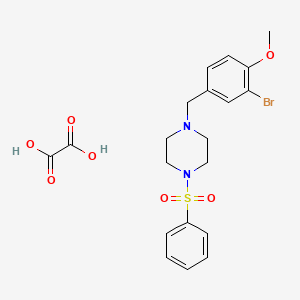![molecular formula C25H24N2O2 B5122335 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide, also known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. This compound is a toxic and potent dopaminergic neurotoxin that is commonly used in laboratory experiments to study Parkinson's disease and other neurological disorders.
Aplicaciones Científicas De Investigación
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ is commonly used in laboratory experiments to study Parkinson's disease and other neurological disorders. This compound is a potent dopaminergic neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. This makes it an ideal compound for studying the mechanisms of Parkinson's disease and developing new treatments.
Mecanismo De Acción
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ exerts its toxic effects by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The resulting oxidative stress causes damage to cellular components, including DNA, proteins, and lipids. In dopaminergic neurons, this leads to the selective destruction of these cells, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound+ has been shown to cause a range of biochemical and physiological effects in laboratory experiments. These include the selective destruction of dopaminergic neurons, oxidative stress, and mitochondrial dysfunction. This compound+ has also been shown to cause changes in gene expression and protein levels in affected cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ is a potent and selective dopaminergic neurotoxin that is commonly used in laboratory experiments to study Parkinson's disease and other neurological disorders. Its advantages include its ability to selectively destroy dopaminergic neurons, its reproducibility, and its well-characterized mechanism of action. However, its limitations include its toxicity, the need for specialized equipment and expertise to synthesize and handle the compound, and the fact that the effects of this compound+ may not fully recapitulate the complex pathophysiology of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+. These include the development of new treatments for Parkinson's disease that target the mitochondrial dysfunction caused by this compound+, the identification of new compounds that can selectively destroy dopaminergic neurons without causing toxicity, and the use of this compound+ in combination with other compounds to better understand the complex pathophysiology of Parkinson's disease. Additionally, there is a need for further research on the biochemical and physiological effects of this compound+ in order to better understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide+ involves the reaction of 1-methyl-4-phenylpyridinium iodide with a carbonyl-containing compound, such as 1-naphthyl isocyanate. The resulting compound is then subjected to a series of chemical reactions to form this compound. The synthesis of this compound+ is a complex process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
4-methyl-N-[(E)-1-naphthalen-1-yl-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-11-13-20(14-12-18)24(28)26-23(25(29)27-15-4-5-16-27)17-21-9-6-8-19-7-2-3-10-22(19)21/h2-3,6-14,17H,4-5,15-16H2,1H3,(H,26,28)/b23-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIHSSKICUPYSU-HAVVHWLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC3=CC=CC=C32)/C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B5122253.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)

![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)
![3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)



![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)